molecular formula C14H11N3O4S B7604389 2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B7604389
M. Wt: 317.32 g/mol
InChI Key: WATRXHCSXVHKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused with a diazole ring, along with a methyl group and a nitrobenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-methyl-1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(2-nitrobenzenesulfonyl)piperazine
  • 2-methyl-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

Uniqueness

2-methyl-1-(2-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical properties compared to piperazine and piperidine derivatives.

Properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-15-11-6-2-3-7-12(11)16(10)22(20,21)14-9-5-4-8-13(14)17(18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATRXHCSXVHKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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